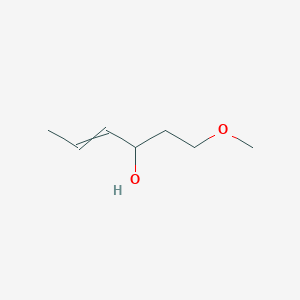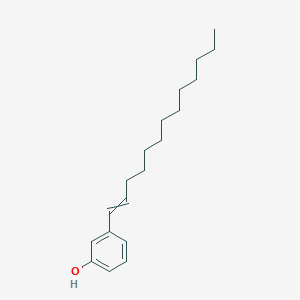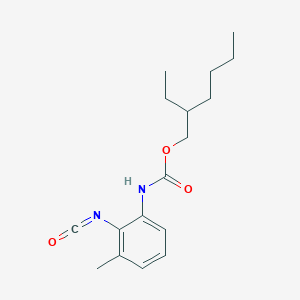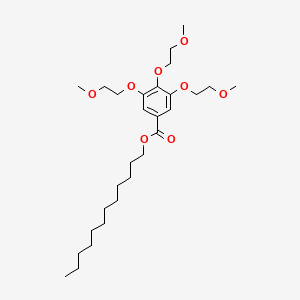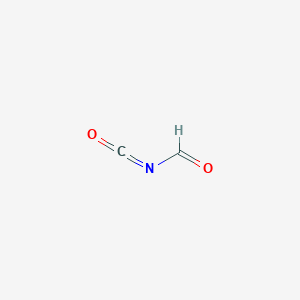
Formyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formyl isocyanate is an organic compound with the chemical formula HNCO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is a reactive intermediate used in various chemical reactions and industrial processes. It is known for its high reactivity and versatility in forming different chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formyl isocyanate can be synthesized through several methods:
Phosgenation of Formamide: This method involves the reaction of formamide with phosgene (COCl2) to produce this compound and hydrogen chloride (HCl).
Thermal Decomposition of Formyl Azide: Formyl azide (HN3CO) can be thermally decomposed to yield this compound and nitrogen gas (N2).
Industrial Production Methods: Industrial production of this compound often involves the phosgenation route due to its efficiency and scalability. due to the toxic nature of phosgene, alternative methods such as the thermal decomposition of formyl azide are also explored for safer production .
Chemical Reactions Analysis
Types of Reactions: Formyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: this compound reacts with water to produce formamide and carbon dioxide (CO2).
Polymerization: It can polymerize to form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions:
Alcohols and Amines: Used in addition reactions to form urethanes and ureas.
Water: Used in hydrolysis reactions to produce formamide and CO2.
Diols and Polyols: Used in polymerization reactions to form polyurethanes.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Formamide: Formed from hydrolysis.
Polyurethanes: Formed from polymerization with diols or polyols.
Scientific Research Applications
Formyl isocyanate has several applications in scientific research:
Mechanism of Action
Formyl isocyanate exerts its effects through its high reactivity with nucleophiles. The mechanism involves the addition of nucleophiles to the isocyanate group (-N=C=O), leading to the formation of various products such as urethanes and ureas. The molecular targets include hydroxyl groups in alcohols and amino groups in amines .
Comparison with Similar Compounds
Formyl isocyanate is similar to other isocyanates but has unique properties due to its formyl group. Similar compounds include:
Phenyl Isocyanate (C6H5NCO): Used in the synthesis of polyurethanes and other organic compounds.
Methyl Isocyanate (CH3NCO): Known for its use in the production of pesticides and polyurethane foams.
Ethyl Isocyanate (C2H5NCO): Used in organic synthesis and the production of pharmaceuticals.
This compound is unique due to its formyl group, which imparts distinct reactivity and applications compared to other isocyanates .
Properties
CAS No. |
110785-45-0 |
|---|---|
Molecular Formula |
C2HNO2 |
Molecular Weight |
71.03 g/mol |
IUPAC Name |
formyl isocyanate |
InChI |
InChI=1S/C2HNO2/c4-1-3-2-5/h1H |
InChI Key |
HWPJEJBDGWNMRM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)

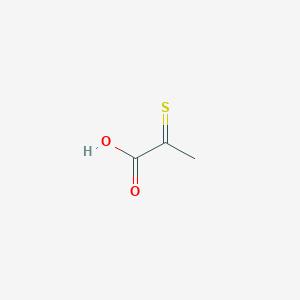
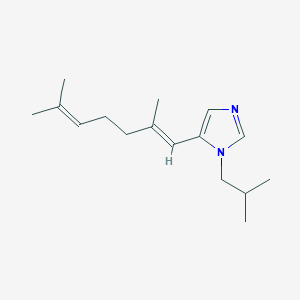
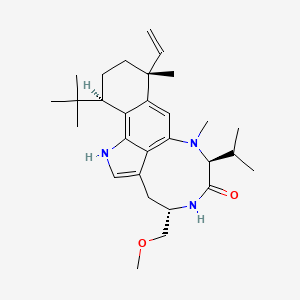
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)


